molecular formula C7H7NO3 B1349168 5-Cyclopropylisoxazole-3-carboxylic acid CAS No. 110256-15-0

5-Cyclopropylisoxazole-3-carboxylic acid

Cat. No. B1349168
M. Wt: 153.14 g/mol
InChI Key: OWMVXHFZCCPOTD-UHFFFAOYSA-N
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Description

5-Cyclopropylisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 g/mol .


Molecular Structure Analysis

The molecular structure of 5-Cyclopropylisoxazole-3-carboxylic acid can be determined using various spectroscopic techniques . These techniques may include Infrared spectroscopy, C NMR, Mass spectrometry, and single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

5-Cyclopropylisoxazole-3-carboxylic acid has a molecular weight of 153.14 g/mol . It has a melting point of 96-100 °C .

Scientific Research Applications

Synthesis and Reactivity

5-Cyclopropylisoxazole-3-carboxylic acid, as a member of the isoxazole family, plays a vital role in the development of synthetic strategies for isoxazoles, which are crucial in the total synthesis of natural products, drugs, herbicides, and agrochemicals. Its utility in the selective and versatile preparation of pharmacologically active isoxazoles has been demonstrated (Vitale & Scilimati, 2013).

Herbicidal Activity

A significant application of 5-Cyclopropylisoxazole-3-carboxylic acid is in the design and synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides for herbicidal activity. This compound has shown promising results in laboratory bioassays against certain weeds, providing a foundation for its use in agrochemical research (Sun et al., 2020).

Neuroprotective Effects

In the field of medicinal chemistry, isoxazole derivatives, including those related to 5-Cyclopropylisoxazole-3-carboxylic acid, have been synthesized and studied for their binding affinity at glutamic acid receptors and neuroprotective effects, demonstrating their potential in treating neurological disorders. Specific stereoisomers of dihydroisoxazole amino acids have shown significant neuroprotective effects in oxygen glucose deprivation (OGD) cell culture tests (Conti et al., 2005).

Biological Activity in Stem Cell Research

Isoxazole derivatives, formed through microwave-assisted 1,3-dipolar cycloaddition, have shown increased biological activity. One such compound, derived from an isoxazoline precursor, exhibited significant growth enhancement in E. coli, indicating potential applications in stem cell research (Denton et al., 2021).

Immunological Activity

5-Cyclopropylisoxazole-3-carboxylic acid derivatives have been studied for their immunotropic activity. Certain synthesized amides and ureilenes from this compound exhibited notable suppressory activities in the humoral and cellular immune response, highlighting its relevance in immunology research (Ryng et al., 1999).

Xanthine Oxidase Inhibition

Derivatives of 5-phenylisoxazole-3-carboxylic acid, a compound closely related to 5-Cyclopropylisoxazole-3-carboxylic acid, have been synthesized and analyzed for their ability to inhibit xanthine oxidase. Most compounds showed micromolar/submicromolar potency levels, indicating potential therapeutic applications in treating diseases like gout (Wang et al., 2010).

properties

IUPAC Name

5-cyclopropyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMVXHFZCCPOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360231
Record name 5-Cyclopropylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropylisoxazole-3-carboxylic acid

CAS RN

110256-15-0
Record name 5-Cyclopropylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyclopropylisoxazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mixture of ethyl 5-cyclopropylisoxazole-3-carboxylate (0.550 g; 3.04 mmol) and 1M aqueous sodium hydroxide (9.11 mL; 9.11 mmol) was stirred at room temperature during the weekend (72 h). The pH of the solution was adjusted to 1 by addition of 6N hydrochloric acid and extracted with ethyl acetate. The ethyl acetate layer was dried over magnesium sulfate and was evaporated to furnish 0.446 g (96%) of 5-cyclopropylisoxazole-3-carboxylic acid as a solid.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
9.11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MD Parenti, M Naldi, E Manoni, E Fabini… - European Journal of …, 2022 - Elsevier
… For the synthesis of 11 and 11C (Scheme 2), the 5-cyclopropylisoxazole-3-carboxylic acid 4 was reacted with 1-Boc-4-aminopiperidine 1 to afford the corresponding amide 10 in 58% …
Number of citations: 3 www.sciencedirect.com
F Madoux, M Koenig, E Nelson… - Probe Reports from …, 2010 - ncbi.nlm.nih.gov
… A mixture of 5-cyclopropylisoxazole-3-carboxylic acid (185 mg, 1.21 mmol), 4-Chloro-2,5-dimethoxyaniline (342 mg, 1.82 mmol), EDC (353 mg, 1.84 mmol), HOBt (258 mg, 1.91 mmol), …
Number of citations: 34 www.ncbi.nlm.nih.gov
H Yoon, Y Kwak, S Choi, H Cho… - Journal of medicinal …, 2016 - ACS Publications
Aberrant RET kinase signaling plays critical roles in several human cancers such as thyroid carcinoma. The gatekeeper mutants (V804L or V804M) of RET are resistant to currently …
Number of citations: 30 pubs.acs.org
WS Huang, Y Wang, R Sundaramoorthi, RM Thomas… - Tetrahedron …, 2007 - Elsevier
… For example, 1h was coupled with 5-cyclopropylisoxazole-3-carboxylic acid or 2-picolinic acid under standard amide bond formation condition (EDCI/HOBt), furnishing amides 4a and …
Number of citations: 8 www.sciencedirect.com

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